molecular formula C20H27NO4 B592584 Bevantolol, (R)- CAS No. 135531-40-7

Bevantolol, (R)-

Cat. No.: B592584
CAS No.: 135531-40-7
M. Wt: 345.439
InChI Key: HXLAFSUPPDYFEO-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Bevantolol is a chiral beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and angina pectoris. The compound is characterized by its ability to selectively block beta-1 adrenergic receptors, which are primarily found in the heart. This selectivity helps in reducing heart rate and myocardial contractility, thereby lowering blood pressure and reducing the oxygen demand of the heart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Bevantolol typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and reduction.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries.

    Final Coupling: The resolved intermediate is then coupled with a suitable reagent to form ®-Bevantolol.

Industrial Production Methods

Industrial production of ®-Bevantolol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for the purification and resolution of the chiral intermediate.

Chemical Reactions Analysis

Types of Reactions

®-Bevantolol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

®-Bevantolol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in the study of chiral resolution techniques and beta-blocker synthesis.

    Biology: The compound is employed in research on adrenergic receptors and their role in cardiovascular physiology.

    Medicine: ®-Bevantolol is studied for its therapeutic effects in treating hypertension and angina, as well as its pharmacokinetics and pharmacodynamics.

    Industry: The compound is used in the development of new beta-blockers and other cardiovascular drugs.

Mechanism of Action

®-Bevantolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action inhibits the binding of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. The reduction in cardiac output results in lower blood pressure and decreased oxygen demand by the heart. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

Comparison with Similar Compounds

Similar Compounds

    Atenolol: Another beta-1 selective adrenergic receptor antagonist used for similar indications.

    Metoprolol: A beta-1 selective blocker with a similar mechanism of action.

    Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.

Uniqueness

®-Bevantolol is unique in its high selectivity for beta-1 adrenergic receptors, which minimizes side effects related to beta-2 receptor blockade, such as bronchoconstriction. This selectivity makes it particularly suitable for patients with respiratory conditions who require beta-blocker therapy.

Properties

CAS No.

135531-40-7

Molecular Formula

C20H27NO4

Molecular Weight

345.439

IUPAC Name

(2R)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol

InChI

InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3/t17-/m1/s1

InChI Key

HXLAFSUPPDYFEO-QGZVFWFLSA-N

SMILES

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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